

Application of trans-Zeatin-d5 in Plant Metabolomics for Accurate Cytokinin Quantification

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Compound of Interest

Compound Name: *trans-Zeatin-d5*

Cat. No.: B15142293

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Introduction

trans-Zeatin, a naturally occurring cytokinin, is a vital plant hormone that regulates a wide array of physiological and developmental processes, including cell division, shoot initiation, and leaf senescence.[1] Accurate quantification of endogenous cytokinin levels is crucial for understanding plant growth, development, and responses to environmental stress. Due to the low concentrations of these phytohormones in plant tissues, highly sensitive and specific analytical methods are required. The stable isotope-labeled internal standard, **trans-Zeatin-d5**, has become an indispensable tool in plant metabolomics for the precise quantification of trans-Zeatin and other cytokinins using isotope dilution mass spectrometry.[2][3] This application note provides detailed protocols and data for the use of **trans-Zeatin-d5** as an internal standard in LC-MS/MS-based cytokinin analysis.

Data Presentation

The use of **trans-Zeatin-d5** as an internal standard in conjunction with LC-MS/MS analysis allows for highly accurate and precise quantification of cytokinins. Below are tables summarizing key quantitative parameters of this methodology.

Table 1: LC-MS/MS Method Performance Characteristics for Cytokinin Analysis

Parameter	Typical Value	Reference
Limit of Quantification (LOQ)	0.1 pg/g fresh weight	[4]
Linear Dynamic Range	0.1 pg/mL to 10,000 pg/mL	[4]
Intra-assay Coefficient of Variation (CV)	< 8%	[4]
Calibration Curve R ²	> 0.998	[4]
Analyte Recovery	67% to 87%	[5]

Table 2: Mass Spectrometry Parameters for trans-Zeatin and **trans-Zeatin-d5**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
trans-Zeatin	220.1	136.1	Positive
trans-Zeatin-d5	225.1	141.1	Positive

Experimental Protocols

A reliable protocol for the extraction and quantification of cytokinins from plant tissues is essential for obtaining accurate results. The following is a detailed methodology for the analysis of cytokinins using **trans-Zeatin-d5** as an internal standard.

Sample Preparation and Extraction

This protocol is adapted from established methods for cytokinin extraction.[6][7][8]

Materials:

- Plant tissue (e.g., Arabidopsis thaliana seedlings, roots, or shoots)
- Liquid nitrogen
- Extraction Buffer: Methanol:Water:Formic Acid (15:4:1, v/v/v)

- **trans-Zeatin-d5** internal standard solution (concentration to be determined based on expected endogenous levels)
- Microcentrifuge tubes
- Homogenizer (e.g., bead beater or mortar and pestle)
- Refrigerated centrifuge

Procedure:

- Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
- Weigh 1-5 mg of the powdered tissue into a pre-chilled microcentrifuge tube.
- Add the appropriate amount of **trans-Zeatin-d5** internal standard solution to each sample.
- Add 1 mL of pre-chilled extraction buffer to each tube.
- Incubate the samples at -20°C overnight.
- Centrifuge the samples at 14,000 rpm for 20 minutes at 4°C.
- Carefully collect the supernatant and transfer it to a new tube.
- To maximize recovery, re-extract the pellet with another 0.5 mL of extraction buffer, centrifuge again, and combine the supernatants.

Solid-Phase Extraction (SPE) for Sample Cleanup

This purification step is crucial for removing interfering compounds from the plant extract.[6][9]

Materials:

- Oasis MCX SPE columns

- 1 M Formic Acid
- Methanol
- 0.35 M Ammonium Hydroxide
- 0.35 M Ammonium Hydroxide in 60% Methanol
- Vacuum manifold
- Nitrogen evaporator

Procedure:

- Condition the Oasis MCX SPE column by washing with 1 mL of methanol followed by 1 mL of 1 M formic acid.
- Load the combined supernatant from the extraction step onto the conditioned SPE column.
- Wash the column with 1 mL of 1 M formic acid to remove interfering substances.
- Elute the cytokinins with 1 mL of 0.35 M ammonium hydroxide in 60% methanol into a clean collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in 50-100 μ L of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general conditions for the chromatographic separation and mass spectrometric detection of cytokinins.

Instrumentation:

- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μ m)

LC Conditions:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 1-10 μ L
- Column Temperature: 40°C
- Gradient:
 - 0-2 min: 5% B
 - 2-10 min: 5-50% B (linear gradient)
 - 10-12 min: 50-95% B (linear gradient)
 - 12-15 min: 95% B (hold)
 - 15.1-18 min: 5% B (re-equilibration)

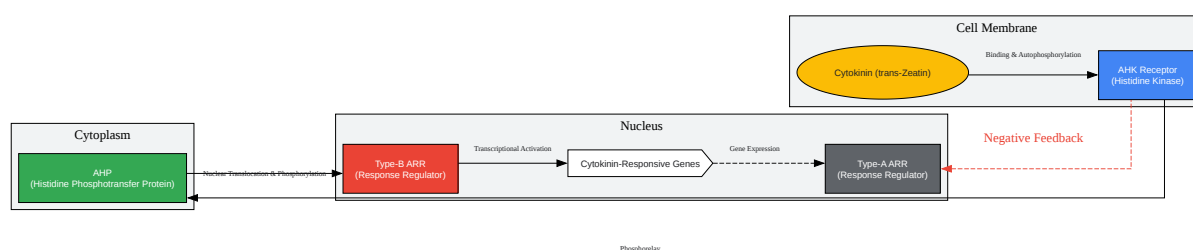
MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM): Monitor the transitions for trans-Zeatin (220.1 \rightarrow 136.1) and **trans-Zeatin-d5** (225.1 \rightarrow 141.1).
- Optimize other parameters such as collision energy and declustering potential for maximum sensitivity.

Visualizations

Cytokinin Signaling Pathway

The following diagram illustrates the core components of the cytokinin signaling pathway in plants. Cytokinin perception at the cell membrane by histidine kinase receptors (AHK) initiates a phosphorelay cascade. The signal is transduced via histidine phosphotransfer proteins (AHP) to the nucleus, where it activates type-B response regulators (ARR-B). Activated ARR-Bs act as transcription factors to regulate the expression of cytokinin-responsive genes, including the type-A response regulators (ARR-A), which function in a negative feedback loop.[10][11][12]

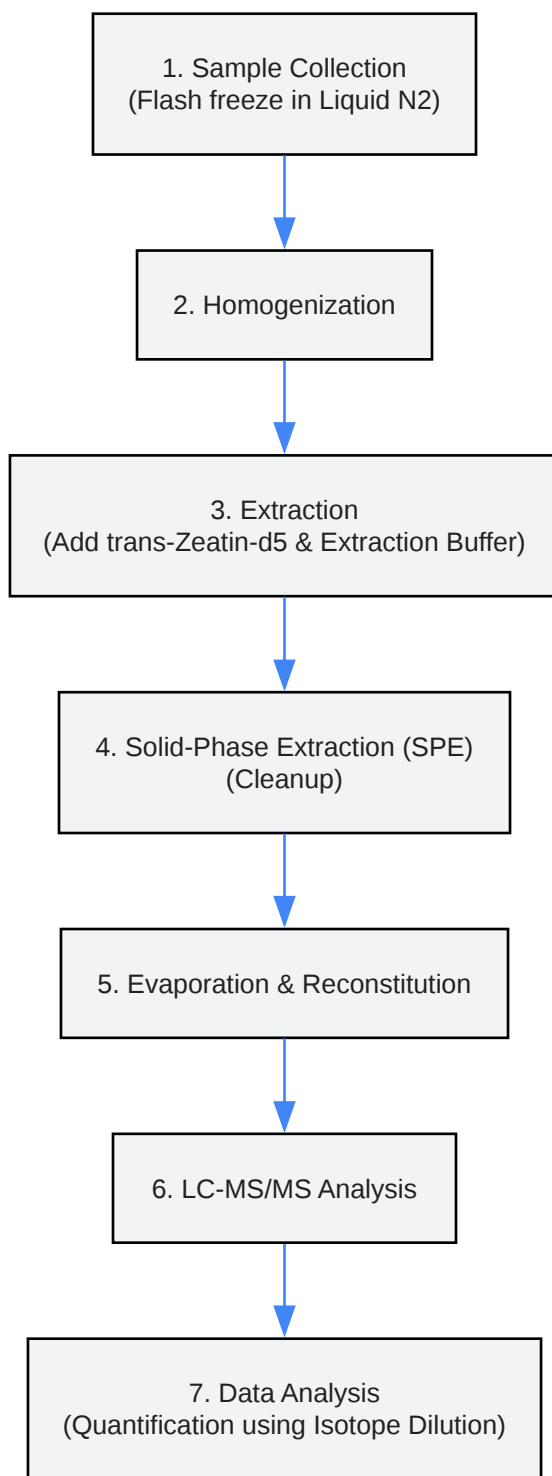


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Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Workflow

The diagram below outlines the major steps involved in the quantification of cytokinins from plant tissue using **trans-Zeatin-d5** as an internal standard.



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